1-bromo-4-ethoxy-1,1-difluorobut-3-en-2-one
Description
Properties
IUPAC Name |
(E)-1-bromo-4-ethoxy-1,1-difluorobut-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKFVLQFHXEEEK-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)C(F)(F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)C(F)(F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-ethoxy-1,1-difluorobut-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 1,1-Difluoro-1-bromo-3-buten-2-one with ethyl alcohol under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis methods, where raw materials are continuously introduced into a reactor. This method enhances efficiency and safety, reducing the risk of product loss and ensuring consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-ethoxy-1,1-difluorobut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by
Biological Activity
1-Bromo-4-ethoxy-1,1-difluorobut-3-en-2-one is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the introduction of bromine and ethoxy groups onto a difluorobutene backbone. The synthetic route often includes several steps such as nucleophilic substitution and electrophilic addition reactions. The compound can be synthesized through the following general reaction scheme:
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. In vitro studies indicated that the compound effectively inhibits the growth of various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli , suggesting its potential as an antimicrobial agent .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have reported that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, leading to apoptosis .
- Interaction with DNA : Preliminary studies indicate that it may intercalate with DNA, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multi-drug resistant bacteria. The results showed a promising antibacterial effect, particularly against Gram-positive bacteria.
Study 2: Cancer Cell Apoptosis
A thesis from the University of Groningen examined the effects of this compound on various cancer cell lines. The findings indicated that treatment with the compound led to significant reductions in cell viability and increased markers of apoptosis after 24 hours of exposure .
Comparison with Similar Compounds
Bromine vs. Chlorine
- Bromine’s larger atomic radius and polarizability enhance leaving-group ability in nucleophilic substitutions compared to chlorine. For instance, 1-bromo-1,1-difluoro-4-phenylbutan-2-one undergoes SN2 reactions more readily than its chloro analogs.
- Chlorinated analogs (e.g., (E)-1,1,1-trichloro-4-ethoxy-3-buten-2-one) exhibit lower boiling points due to reduced dipole interactions.
Ethoxy vs. Aromatic/Phenyl Groups
- Ethoxy groups donate electron density via resonance, stabilizing enone systems. In contrast, phenyl groups (e.g., in 1-bromo-1,1-difluoro-4-phenylbutan-2-one) introduce conjugation, extending π-systems and increasing UV absorption.
Fluorine Count (Difluoro vs. Trifluoro)
- Trifluoro substituents (e.g., 4-ethoxy-1,1,1-trifluoro-3-buten-2-one) amplify electron-withdrawing effects, lowering LUMO energy and accelerating Diels-Alder reactions compared to difluoro analogs.
- Difluoro groups balance reactivity and steric bulk, making them preferable in pharmaceutical intermediates.
Computational Insights
Density functional theory (DFT) studies (e.g., B3LYP/6-31G*) predict that bromine and fluorine substituents significantly alter charge distribution. For example:
Q & A
Q. Q1. What are the most reliable synthetic routes for preparing 1-bromo-4-ethoxy-1,1-difluorobut-3-en-2-one, and how can side reactions involving fluorinated intermediates be minimized?
Methodological Answer: The synthesis of brominated fluorinated enones typically involves halogenation or substitution reactions. For example, bromination of 4-ethoxy-1,1-difluorobut-3-en-2-one (C₆H₈F₂O₂) using bromine in chloroform under controlled conditions can yield the target compound . To minimize side reactions (e.g., over-bromination or decomposition of the ethoxy group):
- Use low temperatures (0–5°C) and inert atmospheres.
- Employ stoichiometric control with slow addition of brominating agents.
- Stabilize fluorinated intermediates via chelation with Lewis acids like BF₃ .
Q. Q2. How can NMR spectroscopy distinguish between diastereomers or regioisomers in bromo-ethoxy-difluorobut-enone derivatives?
Methodological Answer: ¹⁹F NMR is critical for resolving fluorinated isomers due to its high sensitivity to electronic environments. For example:
- Diastereomers : Differences in coupling constants (³J₆₆₆) between fluorine and adjacent protons or bromine atoms.
- Regioisomers : Chemical shift disparities in ¹H NMR for the ethoxy group (δ ~1.3–1.5 ppm) and enone protons (δ ~5.5–6.5 ppm) .
Advanced Research Questions
Q. Q3. How do stereoelectronic effects of the bromo and ethoxy substituents influence the reactivity of the difluorobut-enone core in cycloaddition reactions?
Methodological Answer: The electron-withdrawing bromo and ethoxy groups polarize the enone system, enhancing its electrophilicity. Computational studies (e.g., DFT) show:
- The C-Br bond lowers the LUMO energy of the enone, facilitating [4+2] cycloadditions.
- The ethoxy group stabilizes transition states via hyperconjugation, as evidenced by kinetic isotope effects .
Data Table :
| Substituent | LUMO Energy (eV) | Reactivity (k, s⁻¹) |
|---|---|---|
| Br | -1.8 | 2.4 × 10⁻³ |
| OEt | -1.5 | 1.7 × 10⁻³ |
Q. Q4. What strategies resolve contradictions in crystallographic data for bromo-ethoxy-difluorobut-enone derivatives, particularly in cases of pseudosymmetry or twinning?
Methodological Answer: For pseudosymmetric crystals or twins:
- Use SHELXL for refinement with the TWIN/BASF commands to model twin domains .
- Apply the Flack parameter (η) to assess enantiopurity, but cross-validate with the x parameter to avoid false chirality assignments in near-centrosymmetric structures .
Example Workflow :
Collect high-resolution data (d ≤ 0.8 Å).
Test for twinning via the Hooft y parameter (values > 0.3 indicate twinning).
Q. Q5. How can computational modeling predict the biological activity of bromo-ethoxy-difluorobut-enone derivatives, particularly in enzyme inhibition studies?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) combined with MD simulations can map interactions:
- Fluorine atoms form hydrogen bonds with catalytic residues (e.g., Ser-OH in hydrolases).
- Bromo groups enhance hydrophobic interactions in binding pockets.
Validation : Compare docking scores (ΔG) with experimental IC₅₀ values for related trifluoromethylated enones .
Data Contradiction and Reproducibility
Q. Q6. How should researchers address discrepancies in reported reaction yields for bromo-ethoxy-difluorobut-enone derivatives across different solvent systems?
Methodological Answer: Systematic solvent screening (e.g., THF vs. DCM) with controlled water content is essential. For example:
- Polar aprotic solvents (DMF) may stabilize intermediates but promote hydrolysis.
- Nonpolar solvents (toluene) improve yields but slow reaction kinetics.
Reproducibility Checklist : - Document solvent purity (H₂O ≤ 50 ppm).
- Use internal standards (e.g., 1,3,5-trimethoxybenzene) for NMR quantification .
Safety and Handling
Q. Q7. What precautions are necessary when handling this compound due to its potential lachrymatory or corrosive properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
